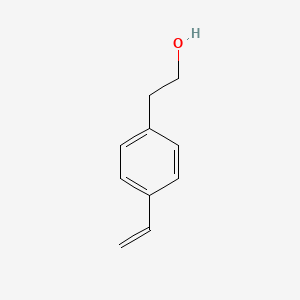

2-(4-Vinylphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethenylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6,11H,1,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUARPCSZQNJJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Styrenic Monomer Chemistry

2-(4-Vinylphenyl)ethanol belongs to a class of molecules known as functionalized styrenic monomers. These are styrene (B11656) derivatives that possess an additional reactive group, in this case, a hydroxyl (-OH) group, attached to the phenyl ring via an ethyl spacer. tandfonline.comresearchgate.net This dual functionality—a polymerizable vinyl group and a modifiable hydroxyl group—is the cornerstone of its importance in modern polymer science. tandfonline.com

The presence of the hydroxyl group imparts hydrophilicity, a property not typically associated with standard polystyrene. tandfonline.com This opens up avenues for creating polymers with improved characteristics such as better adhesion, biocompatibility, and the ability to act as surfactants or compatibilizers in polymer blends. tandfonline.comresearchgate.net The vinyl group, on the other hand, readily participates in various polymerization techniques, including controlled radical polymerization and anionic polymerization, allowing for the precise construction of well-defined polymer architectures. afinitica.comacs.org

Role in the Synthesis of Advanced Polymeric Materials

The unique structure of 2-(4-vinylphenyl)ethanol makes it a valuable building block for a wide range of advanced polymeric materials. Its ability to be incorporated into polymers through its vinyl group, while retaining the reactive hydroxyl group for subsequent chemical modifications, is a key advantage. tandfonline.comafinitica.com

One of the primary applications is in the creation of functional polymers. The hydroxyl groups along the polymer backbone can be used as anchor points for grafting other molecules, leading to the formation of graft copolymers. tandfonline.comresearchgate.net These materials can be designed to have specific properties for applications in areas like drug delivery, tissue engineering, and as specialized coatings. actascientific.comscispace.com

Furthermore, the hydroxyl functionality allows for the synthesis of amphiphilic block copolymers. afinitica.com These polymers, containing both hydrophobic (polystyrene) and hydrophilic (poly(this compound)) segments, can self-assemble in solution to form nano-sized structures like micelles, which have potential uses in nanotechnology and biomedical fields. tandfonline.com

Living anionic polymerization of a protected form of this compound, followed by deprotection, yields well-defined poly(this compound) with controlled molecular weights and narrow molecular weight distributions. afinitica.com This technique also allows for the synthesis of block copolymers with other monomers like styrene (B11656) or α-methylstyrene, further expanding the library of accessible advanced polymeric materials. afinitica.com

Interactive Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 45966-73-2 | C10H12O | 148.205 |

| Styrene | 100-42-5 | C8H8 | 104.15 |

| 4-Vinylbenzoic acid | 1075-49-6 | C9H8O2 | 148.16 |

| 1-(4-Vinylphenyl)ethanol | 45966-73-2 | C10H12O | 148.20 |

| 4-Chloromethylstyrene | 1592-20-7 | C9H9Cl | 152.62 |

| 4-Bromostyrene (B1200502) | 2039-82-9 | C8H7Br | 183.05 |

| Poly(vinyl alcohol) | 9002-89-5 | (C2H4O)n | Varies |

Historical Context of Functionalized Styrenic Monomers

The development of functionalized styrenic monomers is an extension of the broader history of styrene (B11656) and polystyrene, which dates back to the 19th century. wikipedia.org Initially, research focused on the polymerization of styrene itself, leading to the large-scale production of polystyrene, a versatile but relatively simple thermoplastic. tandfonline.com

The drive to create polymers with more sophisticated properties and functionalities led chemists to explore the synthesis of styrene derivatives. The introduction of functional groups onto the styrene molecule was a significant step forward, allowing for the creation of polymers with tailored chemical and physical characteristics. mdpi.comrsc.org

Early methods for producing functionalized styrenic monomers often involved multi-step synthetic routes. researchgate.net A significant advancement came with the use of Grignard reactions, which provided a more direct pathway to synthesizing hydroxyl-functionalized styrenic monomers, including those similar in structure to 2-(4-vinylphenyl)ethanol. tandfonline.comresearchgate.net The synthesis of bifunctional monomers, possessing both a vinyl and a hydroxyl group, was a key development that enabled the creation of new polymeric structures like random and graft copolymers. tandfonline.comresearchgate.net

The advent of living polymerization techniques, particularly anionic polymerization pioneered by Michael Szwarc in the mid-20th century, revolutionized the field. advancedsciencenews.comwikipedia.org These methods provided unprecedented control over polymer architecture, allowing for the synthesis of well-defined block copolymers and end-functionalized polymers from protected functional monomers. afinitica.comacs.org This level of control has been crucial for the development of the advanced polymeric materials discussed previously.

Overview of Research Directions for 2 4 Vinylphenyl Ethanol

Established Synthetic Pathways to this compound

The synthesis of this compound can be achieved through various established organic chemistry reactions. These pathways are primarily distinguished by their starting materials and the types of chemical transformations involved.

Grignard Reagent-Mediated Syntheses

A prominent and effective method for synthesizing this compound involves the use of a Grignard reagent. This organometallic reaction provides a direct route to forming the carbon-carbon bond necessary to construct the ethanol (B145695) side chain on the vinylphenyl scaffold.

The synthesis begins with the preparation of the Grignard reagent, 4-vinylphenylmagnesium bromide, from the reaction of 4-bromostyrene (B1200502) with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). researchgate.net It is crucial to control the stoichiometry, as an excess of magnesium can lead to side reactions. researchgate.net

This Grignard reagent is then reacted with ethylene (B1197577) oxide. google.commissouri.edu The nucleophilic carbon of the 4-vinylphenyl group attacks one of the electrophilic carbon atoms of the ethylene oxide ring, causing the ring to open. missouri.eduresearchgate.net This step forms a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid (hydrolysis) protonates the alkoxide to yield the final product, this compound, a primary alcohol. google.commissouri.eduresearchgate.net This reaction is a classic example of a Grignard reagent adding two carbon atoms to the organic framework. google.com

| Reaction Step | Reactants | Reagents/Solvents | Product |

| Grignard Formation | 4-Bromostyrene, Magnesium | Tetrahydrofuran (THF) | 4-Vinylphenylmagnesium bromide |

| Ring Opening | 4-Vinylphenylmagnesium bromide, Ethylene oxide | Ether Solvent | Magnesium alkoxide intermediate |

| Hydrolysis | Magnesium alkoxide intermediate | Aqueous Acid (e.g., H₃O⁺) | This compound |

Alternative Organic Synthesis Routes

Beyond Grignard-based methods, other synthetic strategies have been developed. A notable alternative involves the reduction of 4-vinylphenylacetic acid or its esters. This pathway begins with a commercially available and isomerically pure starting material, 4-vinylbenzyl chloride. electronicsandbooks.com

The synthesis of 4-vinylphenylacetic acid from 4-vinylbenzyl chloride can be achieved via a two-step process involving the formation of a nitrile intermediate followed by hydrolysis. electronicsandbooks.com The resulting 4-vinylphenylacetic acid can then be selectively reduced to this compound. This reduction requires a reagent that can convert a carboxylic acid to an alcohol without affecting the reactive vinyl group. Common reagents for this selective transformation include borane (B79455) (BH₃) or its complexes (e.g., BH₃·THF), or using sodium borohydride (B1222165) in combination with an activating agent. researchgate.net While catalytic hydrogenation (e.g., H₂/Pd) is a common reduction method, it would likely reduce both the carboxylic acid and the vinyl group, yielding 4-ethylphenylacetic acid, and is therefore unsuitable for this specific transformation. smolecule.com

Synthesis of Functionalized Derivatives for Polymerization

For applications in polymer science, the hydroxyl group of this compound is often protected. This protection prevents the acidic proton of the alcohol from interfering with anionic polymerization catalysts. Silyl (B83357) ethers are commonly employed as protecting groups due to their stability during polymerization and the ease of their subsequent removal.

Preparation of Silyl-Protected this compound Monomers

The conversion of this compound into silyl-protected monomers is a critical step for its use in living anionic polymerization. This protection strategy allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. smolecule.com

The trimethylsilyl (B98337) (TMS) ether of this compound serves as a valuable monomer for creating polymers that can be deprotected to yield poly[this compound]. smolecule.commarquette.edursc.org The synthesis of 2-(4-vinylphenyl)ethoxy-(trimethyl)silane is typically achieved by reacting this compound with a silylating agent.

A common procedure involves treating the alcohol with chlorotrimethylsilane (B32843) in the presence of a base, such as imidazole (B134444), in a solvent like dimethylformamide (DMF). smolecule.com The imidazole acts as a catalyst and an acid scavenger. This method provides the desired silyl-protected monomer in excellent to near-quantitative yields. smolecule.com The resulting monomer is stable and can be readily polymerized using anionic initiators. smolecule.commarquette.edu

| Reactant | Silylating Agent | Catalyst/Solvent | Product |

| This compound | Chlorotrimethylsilane | Imidazole / DMF | 2-(4-Vinylphenyl)ethoxy-(trimethyl)silane |

For enhanced stability, the tert-butyldimethylsilyl (TBDMS) group is often preferred over the TMS group as a protecting group for alcohols. electronicsandbooks.com The TBDMS ether of this compound is a key monomer for the anionic living polymerization to produce well-defined poly[this compound]. libretexts.orggoogle.com

The synthesis of the TBDMS ether follows a similar procedure to the TMS ether. libretexts.org this compound is reacted with tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is effectively carried out using imidazole as a catalyst in a solvent such as dimethylformamide (DMF) at room temperature. electronicsandbooks.com This method, pioneered by E.J. Corey, provides a mild and high-yielding route to the TBDMS-protected monomer, which is stable to the basic conditions of anionic polymerization. electronicsandbooks.com

| Reactant | Silylating Agent | Catalyst/Solvent | Product |

| This compound | tert-Butyldimethylsilyl chloride | Imidazole / DMF | tert-Butyldimethylsilyl ether of this compound |

Other Protective Group Strategies

Beyond the widely employed silyl ethers, other protecting groups can be utilized for the hydroxyl group of this compound. These alternatives can be advantageous in scenarios where silyl ethers may be labile or when orthogonal protection schemes are required. Common strategies include the use of acetals, such as tetrahydropyranyl ethers, and benzyl (B1604629) ethers.

Tetrahydropyranyl (THP) Ethers

The tetrahydropyranyl (THP) group is a common acid-labile protecting group for alcohols. wikipedia.orgorganic-chemistry.org The protection of an alcohol as a THP ether involves its reaction with 3,4-dihydropyran (DHP) under acidic catalysis. wikipedia.org This forms a tetrahydropyranyl ether, which is stable to a wide range of non-acidic conditions, including those involving organometallic reagents and hydrides. organic-chemistry.org

Reaction Scheme for THP Protection and Deprotection:

Protection: this compound reacts with 3,4-dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield 2-(4-vinylphenyl)ethyl tetrahydropyranyl ether.

Deprotection: The resulting THP ether is treated with a mild aqueous acid to regenerate this compound.

One of the main drawbacks of using the THP protecting group is the introduction of a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral. organic-chemistry.org

Benzyl (Bn) Ethers

Benzyl ethers offer a robust alternative for protecting alcohols. The benzyl group is generally stable to both acidic and basic conditions, making it suitable for a wide array of synthetic transformations. organic-chemistry.org The formation of a benzyl ether can be accomplished through a Williamson ether synthesis, where the alkoxide of the alcohol reacts with a benzyl halide. organic-chemistry.org

Deprotection of benzyl ethers is most commonly achieved by catalytic hydrogenation, which cleaves the benzyl group to yield the free alcohol and toluene. organic-chemistry.org This method is particularly useful when other functional groups in the molecule are sensitive to acidic or basic conditions. For substrates that are not stable to basic conditions for the initial protection, benzyl trichloroacetimidate (B1259523) can be used for protection under acidic conditions. organic-chemistry.org

While specific examples for this compound are not prevalent in the literature, the general utility of benzyl ethers for alcohol protection is well-established.

| Protecting Group | Protection Conditions | Deprotection Conditions | Stability |

| Tetrahydropyranyl (THP) Ether | 3,4-Dihydropyran, Acid Catalyst (e.g., p-TsOH) | Mild Aqueous Acid | Stable to bases, organometallics, and hydrides. Labile to acid. |

| Benzyl (Bn) Ether | NaH, Benzyl Bromide or Benzyl Trichloroacetimidate, Acid | H₂, Pd/C (Catalytic Hydrogenation) | Stable to most acidic and basic conditions. |

Green Chemistry Approaches in Monomer Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its precursors, these principles can be applied by utilizing bio-based feedstocks and employing biocatalytic methods.

The synthesis of styrenic monomers, in general, is an area where green chemistry is making significant inroads. Traditional methods often rely on petroleum-based starting materials and harsh reaction conditions. A key strategy in greening the synthesis of these monomers is the use of renewable resources. rsc.org

For instance, lignin (B12514952), a complex aromatic polymer found in plant cell walls, is a promising renewable source of aromatic platform chemicals. rsc.org Through various depolymerization techniques, lignin can be broken down into valuable aromatic precursors. One such precursor is ferulic acid, which can be decarboxylated to produce 4-vinylguaiacol. nih.govnih.gov While not a direct precursor to this compound, this demonstrates the potential of bio-based routes to functionalized styrenes. The biotransformation of lignin-derived aromatic compounds into 4-vinylphenol (B1222589) derivatives is an active area of research, offering a sustainable pathway to these valuable monomers. rsc.org

Another approach involves the use of biocatalysis, where enzymes are used to perform chemical transformations. Biocatalytic processes often offer high selectivity under mild reaction conditions, reducing energy consumption and waste generation. For example, the biotransformation of cinnamyl alcohol by certain fungi has been shown to produce 2-phenylethanol (B73330), a structurally related compound. redalyc.org While a direct biocatalytic route to this compound from a simple precursor has not been extensively documented, the enzymatic reduction of corresponding ketones to chiral alcohols is a well-established green methodology. scialert.netrsc.org This suggests the potential for developing an enzymatic process for the synthesis of this compound or its chiral derivatives.

The enzymatic acetylation of 2-phenylethanol is another example of a biocatalytic transformation that could potentially be adapted for the modification of this compound. researchgate.net

| Green Chemistry Approach | Description | Potential Application to this compound Synthesis |

| Bio-based Feedstocks | Utilization of renewable resources like lignin to produce aromatic platform chemicals. rsc.org | Synthesis of precursors like 4-vinylphenol from lignin-derived ferulic acid. rsc.orgnih.gov |

| Biocatalysis | Use of enzymes to catalyze specific chemical reactions under mild conditions. | Potential for stereoselective reduction of a corresponding ketone to form chiral this compound. scialert.netrsc.org |

Living Anionic Polymerization of this compound Derivatives

The living anionic polymerization of this compound requires the protection of the hydroxyl group to prevent unwanted side reactions. A common strategy is to convert the hydroxyl group into a silyl ether, such as a tert-butyldimethylsilyl ether. scispace.com These protected monomers can then undergo living anionic polymerization to form "living polymers" with stable carbanionic chain ends. Subsequent deprotection of the silyl groups yields poly[this compound] with the desired molecular weights and narrow molecular weight distributions. afinitica.com

Mechanism and Kinetics of Living Anionic Polymerization

The mechanism of living anionic polymerization is characterized by the absence of termination and chain transfer reactions. wikipedia.orgsemanticscholar.org The process involves two main steps: initiation and propagation. semanticscholar.org

Initiation: This step involves the addition of a nucleophilic initiator to the monomer, creating a carbanionic active center. wikipedia.orgyoutube.com For the polymerization to be well-controlled, the rate of initiation should be as fast as or faster than the rate of propagation. semanticscholar.org This ensures that all polymer chains start growing at approximately the same time, leading to a narrow molecular weight distribution. semanticscholar.org

Propagation: The carbanionic chain end then attacks subsequent monomer molecules in a sequential manner. youtube.com This process continues until all the monomer is consumed. dspaces.org The propagating species in anionic polymerization are ion pairs, which can exist in different states of aggregation and solvation depending on the solvent and counterion. uni-bayreuth.de

The kinetics of living anionic polymerization are often straightforward, with the rate of polymerization being first order with respect to both monomer and initiator concentrations. youtube.comdspaces.org The number-average molecular weight of the resulting polymer can be predicted based on the molar ratio of the monomer to the initiator and the monomer conversion. semanticscholar.org

Role of Initiator Systems and Countercations

The choice of initiator and the associated countercation plays a crucial role in controlling the polymerization process. Different initiator systems exhibit varying reactivities and have specific applications.

Oligo(α-methylstyryl)lithium and -potassium are effective initiators for the anionic polymerization of various styrene (B11656) derivatives. acs.orgresearchgate.net These initiators are often used in tetrahydrofuran (THF) at low temperatures, such as -78°C, to ensure a controlled polymerization. acs.org For instance, the anionic polymerization of several (alkynyl)styrenes with oligo(α-methylstyryl)dipotassium in THF at -78°C proceeded quantitatively to yield polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn = 1.03–1.15). acs.org

Diphenylmethyl potassium (DPM-K) is considered a weak initiator and has been successfully employed in the anionic polymerization of monomers that are prone to side reactions. researchgate.net Its lower nucleophilicity can help to avoid unwanted reactions with functional groups present in the monomer. researchgate.net For example, the anionic polymerization of 2-(4-vinylphenyl)pyridine using DPM-K as an initiator proceeded to 100% yield within 150 minutes at -78°C, resulting in a polymer with a narrow molecular weight distribution (below 1.1). researchgate.net

sec-Butyllithium (B1581126) (s-BuLi) is a commonly used organolithium initiator in anionic polymerization. wikipedia.orgchemeurope.com It is more basic and sterically hindered than n-butyllithium. chemeurope.com In the polymerization of certain functionalized monomers, s-BuLi can be used in combination with additives to prevent side reactions. For instance, the polymerization of 2-(4-vinylphenyl)pyridine was successfully achieved using a complex of s-BuLi with lithium chloride (LiCl) at -45°C, although the reaction took 72 hours to complete and yielded a polymer with a relatively broad molecular weight distribution (Mw/Mn = 1.15). researchgate.net The addition of LiCl helps to control the polymerization by coordinating with the monomer. researchgate.net

The table below summarizes the performance of different initiator systems in the anionic polymerization of functionalized styrene derivatives.

| Initiator System | Monomer | Solvent | Temperature (°C) | Polymerization Time | Yield (%) | Mw/Mn | Reference |

| Oligo(α-methylstyryl)dipotassium | (3,3-Dimethyl-1-butynyl)styrenes | THF | -78 | 0.5 h | Quantitative | 1.03–1.15 | acs.org |

| Diphenylmethyl potassium (DPM-K) | 2-(4-Vinylphenyl)pyridine | THF | -78 | 150 min | 100 | < 1.1 | researchgate.net |

| sec-Butyllithium (s-BuLi)/LiCl | 2-(4-Vinylphenyl)pyridine | THF | -45 | 72 h | 100 | 1.15 | researchgate.net |

Solvent Effects and Temperature Optimization in Polymerization

The choice of solvent and the polymerization temperature are critical parameters that significantly influence the kinetics and control of living anionic polymerization.

Polar solvents, such as tetrahydrofuran (THF), are commonly used in anionic polymerization because they solvate the cation, leading to a faster propagation rate. uni-bayreuth.deresearchgate.net The rate of anionic polymerization of styrene is significantly faster in polar solvents compared to nonpolar solvents like benzene (B151609) or cyclohexane. uni-bayreuth.de However, to control the high reactivity in polar solvents and prevent side reactions, polymerizations are often carried out at low temperatures, such as -78°C. researchgate.net

Temperature optimization is crucial for achieving a well-controlled polymerization. Low temperatures are generally preferred to minimize side reactions and ensure the stability of the living anionic chain ends. researchgate.netresearchgate.net For example, the living polymer of 1,4-divinylbenzene (B89562) was found to be unstable at -78°C over longer periods but was very stable at -95°C. researchgate.net In some cases, higher temperatures can be used, but this often requires careful selection of the initiator and monomer to avoid loss of control. elsevierpure.com The effect of solvent and temperature on the polymerization is summarized in the table below.

| Solvent | Temperature (°C) | Effect on Polymerization | Reference |

| Tetrahydrofuran (THF) | -78 | Fast propagation, requires low temperature for control | researchgate.netresearchgate.net |

| Cyclohexane | Room Temperature | Slower propagation, less control over initiation | uni-bayreuth.de |

| Tetrahydrofuran (THF) | -95 | Increased stability of living polymer chains | researchgate.net |

Control over Molecular Weight and Polydispersity

Achieving precise control over molecular weight and maintaining a narrow molecular weight distribution (low polydispersity index, PDI) are hallmarks of a controlled polymerization process. For monomers like this compound, the presence of the hydroxyl group can interfere with certain polymerization mechanisms. To circumvent this, a common strategy is to protect the hydroxyl group prior to polymerization.

Anionic polymerization of silyl-protected this compound has been shown to be a "living" process. afinitica.com This "living" nature allows for the synthesis of polymers with predictable molecular weights, determined by the ratio of monomer to initiator, and low polydispersity. The living polymer chains can further initiate the polymerization of other monomers, such as styrene or α-methylstyrene, leading to the formation of well-defined block copolymers. afinitica.com

| Polymerization Method | Monomer | Key Features | Resulting Polymer |

| Anionic Polymerization | Silyl-protected this compound | "Living" polymerization, predictable molecular weight, low PDI | Well-defined homopolymers and block copolymers |

Controlled Radical Polymerization of this compound (or Analogues)

Controlled radical polymerization (CRP) techniques offer a robust alternative for polymerizing a wide range of monomers under less stringent conditions than anionic polymerization.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be used to synthesize polymers with controlled molecular weights and narrow distributions. nyu.edumdpi.com The key to RAFT polymerization is the use of a chain transfer agent (CTA), which reversibly deactivates the growing polymer chains, allowing for controlled growth.

For monomers with functional groups, such as the hydroxyl group in this compound, protection is often employed to prevent side reactions. The RAFT polymerization of silyl-protected styrene derivatives has been successfully demonstrated. mdpi.com This approach allows for the synthesis of well-defined polymers that can be later deprotected to reveal the functional hydroxyl groups. The choice of the RAFT agent is crucial and depends on the reactivity of the monomer. sigmaaldrich.com

| Polymerization Technique | Monomer | Key Features | Resulting Polymer Architecture |

| RAFT Polymerization | Silyl-protected this compound | Controlled molecular weight, low PDI, tolerant to functional groups (when protected) | Linear homopolymers, block copolymers |

Atom Transfer Radical Polymerization (ATRP) Considerations

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that relies on a transition metal catalyst to control the polymerization process. youtube.com However, the direct ATRP of styrenic monomers containing acidic protons, such as the hydroxyl group in this compound, can be problematic. The hydroxyl group can interfere with the catalyst complex, leading to a loss of control over the polymerization. cmu.educmu.edu

To overcome this challenge, a protection strategy is typically employed. The hydroxyl group of this compound can be protected, for instance, as a silyl ether. cmu.edu This protected monomer can then be polymerized via ATRP to yield a well-defined polymer. Subsequent deprotection regenerates the hydroxyl groups, resulting in poly[this compound] with a controlled structure. The use of functional initiators in ATRP can also introduce hydroxyl groups at the chain ends of polymers. cmu.educmu.edu

Homopolymerization of this compound and its Protected Forms

Synthesis of Poly[this compound] with Controlled Architectures

The ability to control polymerization allows for the synthesis of polymers with various architectures beyond simple linear chains. Using techniques like anionic polymerization or CRP of protected this compound, it is possible to create more complex structures. afinitica.comcmu.edu

For example, block copolymers can be synthesized by sequentially adding different monomers to a living polymer chain. afinitica.com This has been demonstrated with the anionic polymerization of silyl-protected this compound, followed by the addition of styrene or α-methylstyrene. afinitica.com Similarly, ATRP and RAFT can be used to synthesize block copolymers by using a macroinitiator or by sequential monomer addition. mdpi.comcmu.edu These controlled architectures are crucial for tailoring the properties of the final material.

Copolymerization and Block Copolymerization Strategies

The presence of a hydroxyl group in this compound (VPE) offers a valuable site for post-polymerization modification, but it also presents challenges for certain polymerization techniques, particularly living anionic polymerization. To overcome these challenges, a common and effective strategy involves the protection of the hydroxyl group before polymerization, followed by deprotection of the resulting polymer. A widely used protecting group is the tert-butyldimethylsilyl (TBDMS) ether, which is stable under anionic polymerization conditions and can be readily removed afterward. The protected monomer is referred to as 2-(4-vinylphenyl)ethyl tert-butyldimethylsilyl ether (VPETBDMS).

Block Copolymerization with Diverse Monomers (e.g., Styrene, Isoprene (B109036), Methyl Methacrylate)

The living nature of anionic polymerization of protected VPE allows for the sequential addition of other monomers to create well-defined block copolymers. This technique enables the synthesis of materials with tailored properties by combining the characteristics of different polymer segments.

Styrene: Block copolymers of VPETBDMS and styrene (St) can be synthesized by the sequential anionic polymerization of the two monomers. Typically, styrene is polymerized first using an initiator like sec-butyllithium (sec-BuLi) in a nonpolar solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78°C). polymersource.ca After the complete consumption of styrene, a solution of VPETBDMS is introduced to the living polystyryl anions, leading to the formation of a poly(styrene-b-(2-(4-vinylphenyl)ethyl tert-butyldimethylsilyl ether)) (PS-b-PVPETBDMS) diblock copolymer. The hydroxyl functionality can then be regenerated by acid-catalyzed hydrolysis to yield poly(styrene-b-2-(4-vinylphenyl)ethanol) (PS-b-PVPE).

Isoprene: Similar to styrene, block copolymers with isoprene (Ip) can be prepared. The living anionic polymerization of isoprene is initiated, and upon its completion, the protected VPE monomer is added. This results in the formation of poly(isoprene-b-(2-(4-vinylphenyl)ethyl tert-butyldimethylsilyl ether)). Subsequent deprotection yields the final poly(isoprene-b-2-(4-vinylphenyl)ethanol) block copolymer, combining the elastomeric properties of the polyisoprene block with the functional nature of the PVPE block.

Methyl Methacrylate (B99206): The synthesis of block copolymers containing methyl methacrylate (MMA) and styrenic monomers via anionic polymerization requires a specific sequence of monomer addition due to the significant difference in the reactivity and basicity of their respective propagating anions. polymersource.ca The styrenic monomer (VPETBDMS) must be polymerized first. The less reactive styryl anion can initiate the polymerization of the more electrophilic MMA. However, the reverse sequence is not feasible as the polymethacrylate (B1205211) anion is not basic enough to initiate the polymerization of a styrenic monomer. To ensure a successful crossover reaction without side reactions, the living poly(VPETBDMS) chain end is often "capped" with a small amount of a monomer like 1,1-diphenylethylene (B42955) (DPE) before the addition of MMA. polymersource.ca This capping moderates the reactivity of the carbanion, leading to a more controlled initiation of the MMA block and resulting in a poly((2-(4-vinylphenyl)ethyl tert-butyldimethylsilyl ether)-b-methyl methacrylate) block copolymer.

| First Block | Second Block | Capping Agent | Resulting Protected Copolymer |

| Styrene | VPETBDMS | None | PS-b-PVPETBDMS |

| Isoprene | VPETBDMS | None | PIp-b-PVPETBDMS |

| VPETBDMS | Methyl Methacrylate | 1,1-Diphenylethylene | PVPETBDMS-b-PMMA |

Synthesis of Amphiphilic Block Copolymers

Amphiphilic block copolymers contain both a hydrophilic (water-loving) and a hydrophobic (water-repelling) segment. These materials are of significant interest because they can self-assemble in selective solvents to form various nanostructures, such as micelles or vesicles. nih.gov The synthesis of VPE-containing amphiphilic block copolymers leverages the chemical nature of the hydroxyl group.

The general strategy involves the synthesis of a diblock copolymer containing a hydrophobic block and a protected, hydrophobic PVPETBDMS block. For instance, a hydrophobic monomer like styrene is polymerized first, followed by the addition of VPETBDMS to form a completely hydrophobic diblock copolymer (PS-b-PVPETBDMS). polymersource.ca This protected polymer is soluble in nonpolar organic solvents. The amphiphilic character is then induced by the selective removal of the TBDMS protecting group. This deprotection step converts the hydrophobic PVPETBDMS block into a hydrophilic PVPE block, containing the polar hydroxyl groups. The resulting PS-b-PVPE is an amphiphilic block copolymer. scielo.br

In aqueous environments, these copolymers self-assemble to minimize unfavorable interactions between the hydrophobic block and water. The hydrophobic polystyrene blocks typically form the core of a micelle, while the hydrophilic PVPE blocks form the outer corona, stabilizing the structure in the aqueous medium. nih.gov

Formation of Star-Branched and Other Complex Macromolecular Architectures

Beyond linear block copolymers, VPE can be incorporated into more complex macromolecular architectures, such as star-branched polymers. Star polymers consist of several linear polymer chains (arms) linked to a central core. nih.gov

One common method for synthesizing star polymers is the "core-first" approach. This involves using a multifunctional initiator that can simultaneously initiate the growth of multiple polymer chains. For VPE-containing star polymers, a protected monomer (VPETBDMS) is polymerized from a multifunctional initiator.

Alternatively, a "linking" method can be employed. In this approach, living linear polymer chains of PVPETBDMS are prepared first via anionic polymerization. These living chains are then reacted with a multifunctional linking agent, such as a compound with multiple reactive sites (e.g., divinylbenzene (B73037) or silicon tetrachloride). This reaction couples the linear arms together to form a star-shaped polymer. The number of arms in the resulting star polymer is determined by the functionality of the linking agent and the reaction stoichiometry. researchgate.net After the formation of the star architecture, the TBDMS protecting groups can be removed to yield a star polymer with hydrophilic PVPE arms. These functional star polymers exhibit unique solution properties, such as a lower hydrodynamic volume compared to their linear counterparts of the same molecular weight. nih.gov

Side Reactions and Their Mitigation in Polymerization Processes

The successful synthesis of well-defined polymers from this compound requires careful control of the polymerization conditions to prevent undesirable side reactions. The primary source of these complications is the acidic proton of the hydroxyl group.

In living anionic polymerization, which relies on highly reactive carbanionic chain ends, the hydroxyl group can act as a terminating agent. The initiator (e.g., n-butyllithium) or the propagating carbanion can readily abstract the acidic proton from the hydroxyl group. researchgate.net This proton transfer reaction immediately terminates the growing polymer chain, preventing the formation of high molecular weight polymers and leading to a broad molecular weight distribution.

Mitigation Strategies:

The most effective and widely adopted strategy to prevent side reactions involving the hydroxyl group is the use of protecting group chemistry. researchgate.net

Protection: Before polymerization, the hydroxyl group of VPE is converted into a non-acidic functional group that is stable under the intended polymerization conditions. For anionic polymerization, the tert-butyldimethylsilyl (TBDMS) ether is an excellent choice. The reaction of VPE with tert-butyldimethylsilyl chloride in the presence of a base like imidazole yields the protected monomer, 2-(4-vinylphenyl)ethyl tert-butyldimethylsilyl ether (VPETBDMS). The bulky TBDMS group effectively shields the oxygen atom and lacks an acidic proton.

Polymerization: The protected monomer, VPETBDMS, can then be polymerized in a controlled manner using techniques like living anionic polymerization without the risk of premature termination by the functional group. acs.org This allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity, as well as the creation of complex architectures like block copolymers.

Deprotection: After the polymerization is complete, the original hydroxyl functionality is restored by removing the protecting group. The TBDMS ether linkage is labile under acidic conditions or in the presence of a fluoride (B91410) ion source (e.g., tetrabutylammonium (B224687) fluoride, TBAF). This final deprotection step yields the desired functional polymer, poly(this compound), while preserving the well-defined macromolecular structure achieved during polymerization. acs.org

By employing this protection-polymerization-deprotection sequence, the side reactions associated with the hydroxyl group are effectively circumvented, enabling precise control over the synthesis of VPE-based polymers.

| Side Reaction | Cause | Consequence | Mitigation Strategy |

| Chain Termination | Reaction of initiator or propagating carbanion with the acidic -OH proton. | Prevention of high polymer formation; broad molecular weight distribution. | Protection of the hydroxyl group as a TBDMS ether before polymerization. |

Functional Group Interconversions of the Hydroxyethyl (B10761427) Moiety

The primary alcohol functionality (–CH₂CH₂OH) of this compound can undergo various functional group interconversions, common to primary alcohols. wikipedia.org These transformations are crucial for altering the molecule's properties or for installing protecting groups necessary for subsequent reactions, such as polymerization.

Key interconversions include:

Protection as Silyl Ethers: To prevent the acidic proton of the hydroxyl group from interfering with anionic polymerization, it is often protected. A common strategy is its conversion to a silyl ether, for example, by reacting it with a trialkylsilyl halide. This protection is robust enough to withstand polymerization conditions but can be readily removed afterward by treatment with acid or a fluoride source to regenerate the hydroxyl group on the polymer backbone. afinitica.comacs.orgresearchgate.net

Esterification: The hydroxyl group readily reacts with carboxylic acids, acid chlorides, or anhydrides to form esters. evitachem.comsmartlabs.co.za For instance, acetylation of poly[this compound] can be achieved using acetic anhydride (B1165640) in the presence of pyridine. afinitica.com This reaction is often used for the characterization of the polymer derived from the monomer. afinitica.com

Etherification: Conversion to ethers can be accomplished via reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libguides.com

Conversion to Halides and Sulfonates: The hydroxyl group is a poor leaving group, but it can be converted into a more reactive group to facilitate nucleophilic substitution. libretexts.org Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into the corresponding alkyl chloride or bromide. Alternatively, it can be converted into a sulfonate ester (e.g., tosylate or mesylate) by reacting with the appropriate sulfonyl chloride. vanderbilt.edu These sulfonates are excellent leaving groups in substitution reactions.

Table 1: Functional Group Interconversions of the Hydroxyethyl Moiety This is an interactive table. Click on the headers to sort the data.

| Transformation | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|

| Silyl Ether Formation | Trialkylsilyl Halide (e.g., t-Butyldimethylsilyl chloride) | Silyl Ether (-OSiR₃) | afinitica.com, acs.org |

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester (-OCOCH₃) | afinitica.com, evitachem.com |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (-OR) | libguides.com, researchgate.net |

| Conversion to Halide | Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) | Alkyl Halide (-Cl, -Br) | libretexts.org |

Reactivity of the Vinyl Group in Covalent Modifications

The vinyl group (–CH=CH₂) is an electron-rich double bond that serves as a handle for various addition reactions and is the key to the monomer's utility in polymer science.

Anionic Polymerization: A significant application of this compound is its use in producing well-defined polymers with pendant hydroxyethyl groups. acs.orgresearchgate.net Direct anionic polymerization is not feasible due to the acidic hydroxyl proton. Therefore, the monomer is first protected, typically as a silyl ether like 2-(4-vinylphenyl)ethoxy(trialkyl)silane. afinitica.com This protected monomer undergoes living anionic polymerization, initiated by organolithium or organopotassium compounds, to form a 'living polymer' with a predictable molecular weight and narrow molecular weight distribution. afinitica.comacs.org Subsequent deprotection of the silyl groups yields poly[this compound]. afinitica.com

Hydroboration-Oxidation: The vinyl group can undergo hydroboration-oxidation. This two-step reaction involves the addition of a borane reagent (e.g., BH₃ or 9-BBN) across the double bond, followed by oxidation with hydrogen peroxide and a base. masterorganicchemistry.comlibretexts.org This process converts the vinyl group into a primary alcohol, resulting in the formation of the diol 2-(4-(2-hydroxyethyl)phenyl)ethanol. This reaction proceeds with specific regiochemistry (see Section 4.4).

Epoxidation: The double bond can be oxidized to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). This reaction yields 2-(4-(oxiran-2-yl)phenyl)ethanol, which contains a reactive three-membered epoxide ring suitable for further nucleophilic ring-opening reactions. orgsyn.org

Table 2: Covalent Modifications of the Vinyl Group This is an interactive table. Click on the headers to sort the data.

| Reaction | Reagent(s) | Product | Key Feature | Reference(s) |

|---|---|---|---|---|

| Anionic Polymerization | 1. Protection (e.g., silylation) 2. Anionic Initiator (e.g., n-BuLi) 3. Deprotection | Poly[this compound] | Forms well-defined polymers | afinitica.com, acs.org, researchgate.net |

| Hydroboration-Oxidation | 1. Borane (BH₃·THF or 9-BBN) 2. H₂O₂, NaOH | 2-(4-(2-hydroxyethyl)phenyl)ethanol | Anti-Markovnikov addition | masterorganicchemistry.com, libretexts.org |

Nucleophilic Reactions Involving the Hydroxyl Functionality

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, making it a nucleophile. libguides.com This nucleophilicity is central to reactions such as esterification and etherification.

In these reactions, the alcohol's oxygen atom attacks an electrophilic center. For example, during esterification with an acid chloride, the oxygen attacks the electrophilic carbonyl carbon. libretexts.org While alcohols are generally weak nucleophiles, their reactivity can be significantly enhanced by converting them into their corresponding alkoxides. libguides.com Deprotonation with a strong base (e.g., sodium hydride) generates a much more potent alkoxide nucleophile, which can readily participate in Sₙ2 reactions, such as the Williamson ether synthesis. libguides.com

It is critical to control reaction conditions to ensure that the desired nucleophilic attack at the hydroxyl site occurs without triggering unwanted reactions at the vinyl group. For instance, strongly acidic conditions used for Fischer esterification could potentially lead to the polymerization of the vinyl group. libretexts.org Therefore, milder, often base-mediated conditions are preferred when the vinyl group needs to be preserved. libretexts.org

Table 3: The Hydroxyl Group as a Nucleophile This is an interactive table. Click on the headers to sort the data.

| Reaction Type | Electrophile | Product Type | Conditions | Reference(s) |

|---|---|---|---|---|

| Esterification | Acyl Chloride (RCOCl) | Ester | Base (e.g., Pyridine) | libretexts.org |

Regioselectivity and Stereoselectivity in Chemical Reactions

The distinct functionalities of this compound allow for the study of regioselective and stereoselective transformations. youtube.commasterorganicchemistry.com

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. beilstein-journals.org A prime example is the hydroboration-oxidation of the vinyl group. The addition of borane to the alkene double bond is highly regioselective and follows an anti-Markovnikov pattern. libretexts.orglibretexts.org This means the boron atom adds to the less substituted carbon (the terminal CH₂), and the hydrogen atom adds to the more substituted carbon (the internal CH) of the vinyl group. masterorganicchemistry.com Subsequent oxidation replaces the boron with a hydroxyl group, ultimately yielding a primary alcohol at the terminal position. doubtnut.com This selectivity is in direct contrast to the Markovnikov addition of water under acidic conditions, which would place the hydroxyl group at the internal carbon.

Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com The hydroboration reaction is also highly stereoselective, proceeding via a syn-addition. libretexts.org This means that the boron and hydrogen atoms add to the same face of the double bond in a concerted step. While this is less consequential for the achiral vinyl group of this compound, it is a fundamental stereochemical principle of the reaction. libretexts.org

Another area where stereoselectivity is critical is in the epoxidation of the vinyl group. While using a simple peroxy acid like m-CPBA would result in a racemic mixture of the two epoxide enantiomers, the use of asymmetric epoxidation methods, such as the Sharpless epoxidation (for allylic alcohols) or Jacobsen epoxidation, could, in principle, be adapted with appropriate chiral catalysts to favor the formation of one enantiomer over the other. orgsyn.org

Table 4: Regioselective and Stereoselective Reactions This is an interactive table. Click on the headers to sort the data.

| Reaction | Selectivity Type | Outcome | Explanation | Reference(s) |

|---|---|---|---|---|

| Hydroboration-Oxidation | Regioselective | Anti-Markovnikov addition | Boron adds to the less substituted carbon of the vinyl group. | masterorganicchemistry.com, libretexts.org, libretexts.org |

| Hydroboration-Oxidation | Stereoselective | Syn-addition | Boron and hydrogen add to the same face of the double bond. | libretexts.org |

| Asymmetric Epoxidation | Stereoselective | Enantioselective formation of one epoxide isomer | A chiral catalyst directs the oxidant to one face of the double bond. | orgsyn.org |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(4-Vinylphenyl)ethanol, offering detailed information about the proton and carbon environments within the molecule.

Proton (¹H) NMR spectroscopy provides precise information on the chemical environment, connectivity, and relative number of protons in a molecule. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the vinyl, aromatic, and ethyl alcohol moieties.

The vinyl group gives rise to a characteristic set of signals for its three protons. The proton on the carbon adjacent to the aromatic ring (methine proton) typically appears as a doublet of doublets in the downfield region (around 6.7 ppm) due to coupling with the two terminal vinyl protons. These two terminal (methylene) protons are non-equivalent and appear as separate doublets of doublets around 5.8 ppm and 5.2 ppm, showing both geminal and vicinal coupling.

The aromatic protons on the benzene (B151609) ring, due to the para-substitution pattern, appear as two distinct doublets, typically integrating to two protons each, in the region of 7.2-7.4 ppm. The protons of the ethanol (B145695) side chain are observed as two triplets. The methylene (B1212753) group attached to the aromatic ring (-Ar-CH₂ -) appears around 2.8 ppm, while the methylene group bearing the hydroxyl function (-CH₂ -OH) is further downfield, around 3.8 ppm, due to the deshielding effect of the oxygen atom. libretexts.org The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary depending on solvent, concentration, and temperature. hw.ac.uk

Detailed assignments for the ¹H NMR spectrum are presented in the table below.

¹H NMR Data for this compound (Predicted, in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

|---|---|---|---|

| ~7.38 | d | ~8.2 | 2H, Aromatic (H-2, H-6) |

| ~7.28 | d | ~8.2 | 2H, Aromatic (H-3, H-5) |

| ~6.71 | dd | J = 17.6, 10.9 | 1H, Vinyl (-CH=CH₂) |

| ~5.75 | d | J = 17.6 | 1H, Vinyl (=CH₂, trans) |

| ~5.24 | d | J = 10.9 | 1H, Vinyl (=CH₂, cis) |

| ~3.85 | t | J = 6.6 | 2H, Methylene (-CH₂OH) |

| ~2.84 | t | J = 6.6 | 2H, Methylene (Ar-CH₂) |

Note: Data are predicted based on established chemical shift values and coupling constants for analogous structures. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a distinct signal.

The spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbons of the vinyl group appear in the typical alkene region, with the terminal CH₂ carbon at approximately 114 ppm and the CH carbon around 136 ppm. libretexts.orgchemguide.co.uk The aromatic carbons resonate between 125 and 138 ppm; two of these are quaternary (non-protonated), corresponding to the carbon attached to the vinyl group and the carbon attached to the ethyl group. The benzylic methylene carbon (Ar-CH₂) appears around 39 ppm, while the carbon bearing the hydroxyl group (-CH₂OH) is significantly deshielded by the oxygen atom, causing it to resonate further downfield at approximately 63 ppm. oregonstate.edulibretexts.org

¹³C NMR Data for this compound (Predicted, in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~137.5 | Aromatic (C-4) |

| ~136.8 | Aromatic (C-1) |

| ~136.5 | Vinyl (-C H=CH₂) |

| ~129.5 | Aromatic (C-2, C-6) |

| ~126.5 | Aromatic (C-3, C-5) |

| ~114.0 | Vinyl (=C H₂) |

| ~63.5 | Methylene (-C H₂OH) |

Note: Data are predicted based on established chemical shift values for analogous structures.

For complex molecules or to confirm structural assignments, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment on this compound would show cross-peaks connecting protons that are coupled to each other. This would confirm the connectivity within the ethyl group (a cross-peak between the signals at ~3.85 ppm and ~2.84 ppm) and within the vinyl group (cross-peaks connecting the proton at ~6.71 ppm to those at ~5.75 ppm and ~5.24 ppm).

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. For this compound, this technique would show a correlation between the ¹H signal at ~3.85 ppm and the ¹³C signal at ~63.5 ppm, confirming the -CH₂OH group. Similarly, it would link the vinyl proton signals to their corresponding vinyl carbon signals, providing unambiguous assignment of the molecule's protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons. For instance, the protons of the benzylic methylene group (Ar-CH₂, δ ~2.84 ppm) would show a correlation to the quaternary aromatic carbon C-1 (δ ~136.8 ppm), helping to piece together the molecule's complete carbon skeleton.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of the volatile monomer this compound and identifying any impurities. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer.

In the mass spectrum, this compound (molar mass 148.20 g/mol ) would be expected to show a molecular ion peak (M⁺) at an m/z of 148. nih.gov The fragmentation pattern of alcohols is often characterized by two main pathways: dehydration and alpha-cleavage. libretexts.orglibretexts.org

Dehydration: Loss of a water molecule (H₂O, 18 Da) would result in a fragment ion at m/z 130 ([M-18]⁺).

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would involve the cleavage between the benzylic carbon and the alcohol-bearing carbon. This fragmentation is particularly favorable as it would produce a highly stable benzylic cation at m/z 117 ([M-31]⁺), which would likely be the base peak in the spectrum. The fragment lost is •CH₂OH (31 Da). whitman.eduwhitman.eduyoutube.com

The presence of other peaks in the chromatogram would indicate impurities, which can be identified by their respective mass spectra.

For the analysis of polymers synthesized from this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly valuable technique. Specifically, Size Exclusion Chromatography (SEC) coupled with MS (SEC-MS) is used to determine the molecular weight distribution of the polymer.

In SEC, the polymer solution is passed through a column packed with porous gel; larger polymer chains elute faster than smaller ones. The eluent from the SEC column is then introduced into the mass spectrometer. This allows for the determination of the mass of the polymer chains at each point in the elution profile. This hyphenated technique provides a detailed characterization of the polymer's molar mass distribution, average molecular weight (Mn, Mw), and polydispersity index (PDI). Furthermore, LC-MS can be instrumental in analyzing the polymer's end groups or identifying any copolymers or impurities. nih.govnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. thermofisher.cn For the polymer, poly(this compound), these methods confirm the presence of key structural features retained after polymerization.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of specific bonds. For poly(this compound), a broad absorption band is expected in the region of 3600–3200 cm⁻¹, which is characteristic of the O-H stretching vibration due to hydrogen bonding between the hydroxyl groups. s-a-s.orgspectroscopyonline.com Sharp peaks corresponding to aromatic C-H stretching are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the polymer backbone and ethyl group appear just below 3000 cm⁻¹. s-a-s.org The C-O stretching vibration of the secondary alcohol gives rise to a strong band in the 1260-1000 cm⁻¹ region. spectroscopyonline.comresearchgate.net Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. s-a-s.org

Raman Spectroscopy : Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. unl.pt In the spectrum of poly(this compound), strong peaks are expected for the aromatic ring C=C stretching vibrations. researchgate.net The C-H stretching vibrations of the aromatic ring and the polymer backbone are also readily observed. researchgate.netup.ac.za Raman spectroscopy provides complementary information to IR, particularly for the skeletal vibrations of the polymer backbone. scispace.com

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching (H-bonded) | 3600 - 3200 (broad) | IR spectroscopyonline.com |

| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | Stretching | 3000 - 2850 | IR, Raman researchgate.net |

| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman s-a-s.orgresearchgate.net |

| C-O | Stretching | 1260 - 1000 (strong) | IR spectroscopyonline.comresearchgate.net |

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful liquid chromatographic technique for characterizing the molecular weight and molecular weight distribution of polymers. lcms.czsemanticscholar.org The method separates polymer molecules based on their hydrodynamic volume in solution. tainstruments.com Larger molecules cannot penetrate the pores of the stationary phase material as effectively as smaller molecules, and thus elute from the column faster.

GPC is used to determine key molecular weight averages for a polymer sample, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). marinalg.org

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

By calibrating the GPC system with polymer standards of known molecular weight, the elution profile of a poly(this compound) sample can be converted into a molecular weight distribution curve. tainstruments.com

| Sample ID | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|

| PVPE-01 | 25,400 | 31,700 | 1.25 |

| PVPE-02 | 31,200 | 35,900 | 1.15 |

| PVPE-03 | 28,500 | 41,300 | 1.45 |

The Polydispersity Index (PDI) is a measure of the breadth of the molecular weight distribution of a polymer. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). researchgate.net

PDI = Mw / Mn

A PDI value of 1.0 indicates a monodisperse polymer, where all chains have the same length. researchgate.net In practice, synthetic polymers are always polydisperse, with PDI values greater than 1.0. A smaller PDI value (e.g., < 1.5) signifies a narrow molecular weight distribution, which is often desirable as it leads to more uniform physical and mechanical properties. researchgate.net The PDI is a critical parameter for quality control in polymer synthesis.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Polymer Thermal Behavior

Thermal analysis techniques are essential for understanding the behavior of polymers as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine key thermal transitions in polymers. For an amorphous or semi-crystalline polymer like poly(this compound), DSC can identify the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.commdpi.com If the polymer is semi-crystalline, a melting temperature (Tm) may also be observed as an endothermic peak. mdpi.comscienceopen.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. hrpub.org This technique is used to assess the thermal stability of a polymer and to determine its decomposition temperature (Td). The TGA curve shows the temperature at which significant weight loss begins, indicating the onset of thermal degradation. up.ac.zaresearchgate.net For poly(this compound), degradation would involve the breakdown of the polymer backbone and side chains. asianpubs.org

| Thermal Property | Symbol | Typical Value (°C) | Analytical Method |

|---|---|---|---|

| Glass Transition Temperature | Tg | ~95 - 110 | DSC mdpi.com |

| Decomposition Temperature (5% weight loss) | Td | ~350 - 380 | TGA hrpub.orgresearchgate.net |

Computational and Theoretical Investigations of 2 4 Vinylphenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties, stability, and reactivity of 2-(4-vinylphenyl)ethanol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. uq.edu.auresearchgate.net It is particularly effective for calculating molecular properties and has been widely applied to organic molecules to understand their reactivity. uq.edu.au DFT calculations can determine various reactivity descriptors that predict the chemical behavior of a molecule. scielo.org.mxmdpi.com

Table 1: Selected DFT-Calculated Properties for Styrene (B11656) (as a model for the vinylphenyl moiety)

| Property | Calculated Value | Significance |

|---|---|---|

| Bandgap Energy (Eg) | 5.146 eV | Indicates high electronic stability. |

| Hole Reorganization Energy | 0.295 eV | Suggests favorability for hole transport. |

| Electron Reorganization Energy | 0.393 eV | Indicates less favorable electron transport. |

Data sourced from a DFT study on styrene, which serves as a proxy for the electronic properties of the vinylphenyl group in this compound. royalsocietypublishing.org

Ab Initio Methods (e.g., MP2) for Conformational Analysis

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are highly accurate quantum chemical calculations used to study molecular geometries and energies without empirical parameters. These methods are particularly useful for detailed conformational analysis.

The conformational landscape of this compound is dictated by the rotation around the C-C bonds in its ethyl alcohol side chain. A computational investigation on the closely related molecule, 2-phenylethanol (B73330), using both DFT and ab initio (MP2) methods, reveals the dominant forces governing its structure. researchgate.net The study found that the most stable conformer is a gauche form, where the hydroxyl group is oriented back towards the phenyl ring. researchgate.net This preference is attributed to a stabilizing intramolecular O-H···π hydrogen bond between the hydroxyl hydrogen and the electron-rich π-system of the aromatic ring. researchgate.net This interaction is a key factor in determining the molecule's preferred three-dimensional shape. Given the structural similarity, it is expected that this compound would adopt similar stable conformations.

Table 2: Calculated Relative Stabilities of 2-Phenylethanol Conformers (Model for this compound)

| Conformer | Description | Relative Energy (kJ mol⁻¹) | Stabilizing Interaction |

|---|---|---|---|

| Gauche | O-H group oriented towards the phenyl ring | 0.00 (Global Minimum) | O-H···π hydrogen bond |

| Anti | O-H group oriented away from the phenyl ring | > 4.00 | Less stable; lacks intramolecular H-bond |

Energies are based on calculations for 2-phenylethanol, which is expected to have a conformational profile highly similar to that of this compound. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. growingscience.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.comgrowingscience.com

DFT calculations are a standard method for determining HOMO and LUMO energies. researchgate.net For the related molecule styrene, the HOMO-LUMO gap has been calculated to be 5.146 eV. royalsocietypublishing.org This relatively large gap suggests that the vinylphenyl structure is electronically stable. The electronic transition from the HOMO to the LUMO represents the lowest-energy excitation possible for the molecule. royalsocietypublishing.org In styrene, both frontier orbitals are delocalized over the phenyl ring and the ethylenic bond, indicating that these are the primary sites for potential chemical interactions. royalsocietypublishing.org

Table 3: Frontier Orbital Energies for Styrene (Model for this compound)

| Orbital/Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.425 |

| LUMO Energy | -1.279 |

| HOMO-LUMO Gap (Eg) | 5.146 |

Data obtained from DFT calculations on styrene. royalsocietypublishing.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic evolution of a system, including conformational changes and intermolecular interactions.

Modeling of Polymerization Mechanisms

MD simulations are a powerful tool for investigating the mechanisms of polymerization at a molecular level. For a monomer like this compound, simulations could model the process of radical or cationic polymerization. Such simulations would track the trajectories of multiple monomers, an initiator, and solvent molecules, allowing for the visualization of key steps such as initiation, propagation, and termination.

While specific MD studies on the polymerization of this compound were not identified, research on analogous systems like poly(vinyl alcohol) (PVA) demonstrates the utility of this approach. ohiolink.eduresearchgate.net MD simulations of PVA hydrogels have been used to study deformation mechanisms and the role of hydrogen bonding in the polymer network. researchgate.net A simulation of this compound polymerization could similarly elucidate how the hydroxyl side groups influence chain propagation and intermolecular cross-linking through hydrogen bonds, ultimately affecting the mechanical and thermal properties of the resulting polymer.

Conformational Preferences and Intermolecular Interactions

MD simulations can explore the conformational landscape of flexible molecules and characterize the non-covalent interactions between molecules in a condensed phase. For this compound, simulations in various solvents (e.g., water, ethanol) would reveal its conformational preferences and how it interacts with its environment. mdpi.comed.ac.uk

The simulations would likely confirm the stability of the gauche conformer due to the intramolecular O-H···π interaction, as predicted by quantum calculations. researchgate.net Furthermore, MD simulations can quantify intermolecular interactions. The hydroxyl group of this compound would act as both a hydrogen bond donor and acceptor, forming a dynamic hydrogen bond network with surrounding solvent molecules or other monomers. physchemres.orgusq.edu.au The vinylphenyl group would participate in weaker, yet significant, van der Waals and π-π stacking interactions. Studies on ethanol-water mixtures have shown how MD can detail the dynamics of hydrogen bond networks, which directly influence the macroscopic properties of the solution. ed.ac.ukresearchgate.netscirp.org These insights are directly applicable to understanding the behavior of this compound in solution and in the bulk polymer.

Theoretical Studies on Hydrogen Bonding and Non-Covalent Interactions

Theoretical studies are crucial for elucidating the nature and strength of hydrogen bonding and other non-covalent interactions that govern the structure and reactivity of this compound. These interactions, although weaker than covalent bonds, play a significant role in determining the molecule's conformational preferences and its interactions with other molecules. rsc.orgosti.gov

Non-covalent interactions in molecules like this compound are multifaceted, involving a combination of electrostatic forces, dispersion forces, and Pauli repulsion. osti.gov Computational methods such as Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) are commonly employed to model these interactions accurately. nih.govnih.gov For instance, studies on related aromatic molecules have successfully used these methods to analyze intermolecular and intramolecular forces. nih.gov

In the context of this compound, the primary non-covalent interactions of interest are intramolecular hydrogen bonds, particularly the OH/π interaction, and intermolecular hydrogen bonds that can lead to dimer or aggregate formation. The vinyl group introduces additional complexity and potential for π-stacking interactions in condensed phases.

A summary of common computational methods used to study non-covalent interactions is presented in the table below.

| Computational Method | Key Features | Application to this compound |

| Density Functional Theory (DFT) | Balances computational cost and accuracy. Various functionals (e.g., B3LYP, M06-2X) are available to account for dispersion and long-range interactions. nih.govrsc.org | Predicting stable conformers, calculating interaction energies of hydrogen bonds and OH/π interactions. |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock ab initio method that explicitly includes electron correlation, crucial for describing dispersion forces. nih.govnih.gov | Provides benchmark calculations for interaction energies and geometries of non-covalent complexes. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposes the interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. osti.gov | Elucidating the fundamental nature of the non-covalent interactions, such as the contributions to the OH/π bond. |

A significant intramolecular non-covalent interaction in this compound is the OH/π interaction, where the hydroxyl group's hydrogen atom interacts with the π-electron cloud of the benzene (B151609) ring. nih.gov This interaction is a type of hydrogen bond that has been shown to influence the conformational preferences of flexible molecules containing both a hydroxyl group and an aromatic ring. nih.govacs.org

Computational studies on analogous molecules like 2-phenylethanol and its substituted derivatives have provided detailed insights into the nature of OH/π interactions. nih.govnih.gov These studies typically identify multiple stable conformers, with the gauche conformer often being stabilized by the OH/π interaction. nih.gov In this conformation, the ethanol (B145695) side chain is folded back towards the aromatic ring, allowing for the favorable interaction between the hydroxyl proton and the π-system.

For this compound, a similar conformational preference is expected. The gauche conformer, allowing for the OH/π interaction, is likely to be one of the most stable structures in the gas phase. The strength of this interaction can be quantified computationally by comparing the energies of the gauche conformer with an anti conformer where the side chain is extended away from the ring, precluding such an interaction.

The table below summarizes findings from computational studies on related molecules that are indicative of what can be expected for this compound.

| Molecule | Computational Method | Key Finding Regarding OH/π Interaction | Reference |

| 2-Phenylethanol | DFT-B3LYP/6-311G**, MP2, MP4(SDQ) | The lowest energy gauche conformer (Gg1) is stabilized by an interaction between the hydroxyl hydrogen and the phenyl ring. | nih.gov |

| 2-(4-Methoxyphenyl)ethanol | M06-2x/6-311G, MP2/6-311G | The most stable conformer (Ggπ) has the OH group directed towards the π-electron system of the benzene ring. The methoxy (B1213986) group enhances this interaction. | nih.gov |

The presence of the vinyl group at the para position in this compound is not expected to significantly alter the fundamental nature of the OH/π interaction with the benzene ring. However, it may have a subtle electronic effect on the π-system, potentially modulating the strength of the interaction.

Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting various spectroscopic signatures of molecules, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and for the structural elucidation of compounds like this compound.

The vibrational frequencies of this compound can be calculated using DFT methods, often in conjunction with a scaling factor to improve agreement with experimental results. nih.gov The calculated frequencies and their corresponding vibrational modes allow for the assignment of peaks in experimental IR and Raman spectra. A hallmark of the OH/π interaction is a red-shift in the O-H stretching frequency in the gauche conformer compared to the anti conformer. nih.gov This is a direct consequence of the hydrogen bond weakening the O-H bond.

NMR chemical shifts and coupling constants can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These calculations can help in assigning the complex NMR spectra of aromatic compounds and can provide evidence for specific conformational preferences in solution.

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations can provide information about the excitation energies and oscillator strengths of the π-π* transitions within the vinylphenyl moiety of the molecule.

The table below outlines the computational approaches for predicting different spectroscopic signatures.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Relevance to this compound |

| Infrared (IR) & Raman Spectroscopy | DFT (e.g., B3LYP/6-311G**) | Vibrational frequencies, IR intensities, Raman activities | Assignment of experimental spectra, identification of conformational isomers through characteristic vibrational modes (e.g., O-H stretch). nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | DFT with GIAO | Chemical shifts (¹H, ¹³C), spin-spin coupling constants | Structural confirmation, assignment of proton and carbon signals, investigation of conformational equilibria in solution. |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, absorption wavelengths | Prediction of electronic transitions, understanding the electronic structure of the chromophore. |

By applying these computational methods, a detailed theoretical understanding of the structural and spectroscopic properties of this compound can be achieved, providing a valuable complement to experimental investigations.

Advanced Materials Science Applications of 2 4 Vinylphenyl Ethanol Derived Polymers